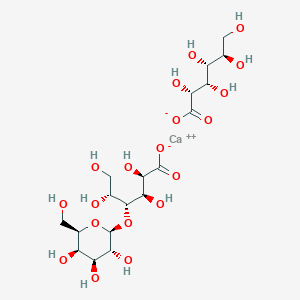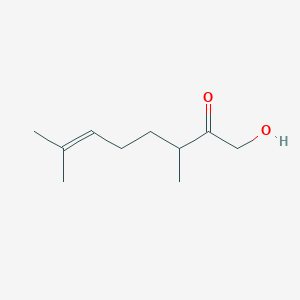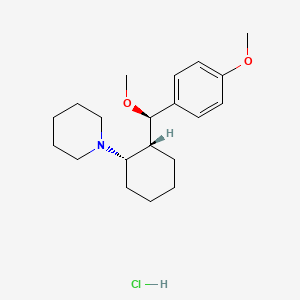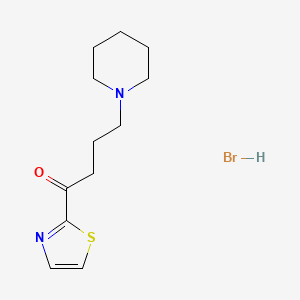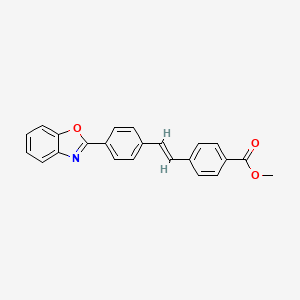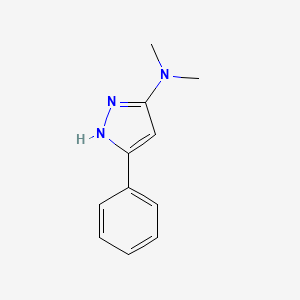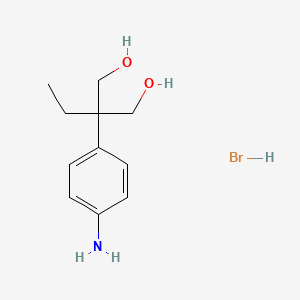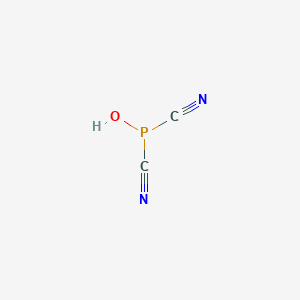
Benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a tert-butylamino and a hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is known for its high yield and efficiency under solvent-free conditions at room temperature . Another method involves the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents like 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino or hydroxypropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Condensing agents: 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- involves its interaction with specific molecular targets and pathways. For example, as a protease inhibitor, it binds to the active site of proteases, preventing them from cleaving their substrates. This inhibition can lead to various downstream effects, such as reduced viral replication or decreased inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butylamino)benzamide: This compound shares structural similarities with benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- and is used in similar applications.
N-(tert-Butyl)-3-[(tert-butylamino)sulfonyl]benzamide: Another related compound with applications in medicinal chemistry and organic synthesis.
Uniqueness
Benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylamino and hydroxypropoxy groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34264-57-8 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]benzamide |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)16-8-10(17)9-19-12-7-5-4-6-11(12)13(15)18/h4-7,10,16-17H,8-9H2,1-3H3,(H2,15,18) |
InChI Key |
IMQQENWZSKJGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


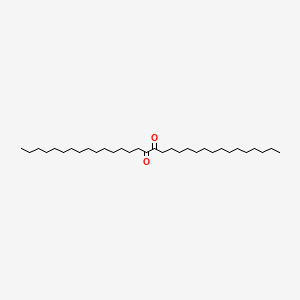
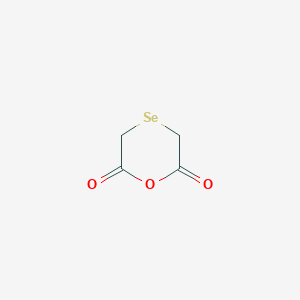
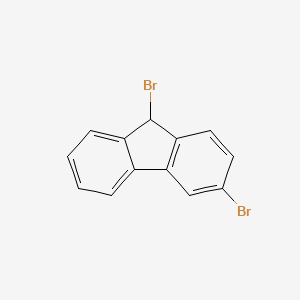
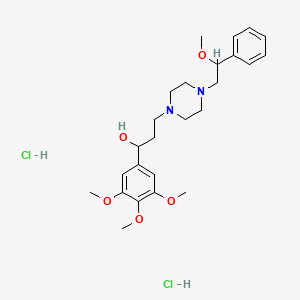
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
